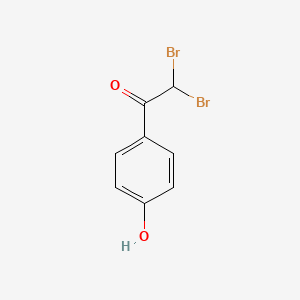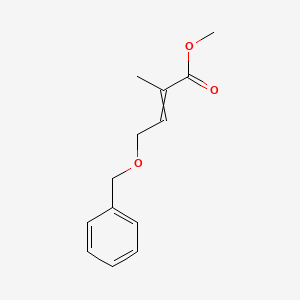
2-Chloro-2-methylpropyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-methylpropyl thiocyanate is an organic compound that belongs to the class of alkyl thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a 2-chloro-2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylpropyl thiocyanate typically involves the reaction of 2-chloro-2-methylpropyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the thiocyanate ion replaces the chloride ion. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Acetone or other suitable organic solvents.
Reagents: 2-Chloro-2-methylpropyl chloride and potassium thiocyanate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-methylpropyl thiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiocyanates.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-methylpropyl thiocyanate has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-methylpropyl thiocyanate involves its reactivity towards nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylpropyl chloride: A precursor in the synthesis of 2-Chloro-2-methylpropyl thiocyanate.
2-Chloro-2-methylpropyl bromide: Similar in structure but with a bromide group instead of a chloride group.
2-Methylpropyl thiocyanate: Lacks the chloro substituent.
Uniqueness
This compound is unique due to the presence of both a chloro and a thiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
106119-18-0 |
|---|---|
Molekularformel |
C5H8ClNS |
Molekulargewicht |
149.64 g/mol |
IUPAC-Name |
(2-chloro-2-methylpropyl) thiocyanate |
InChI |
InChI=1S/C5H8ClNS/c1-5(2,6)3-8-4-7/h3H2,1-2H3 |
InChI-Schlüssel |
GQXDADHTKYPLAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CSC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



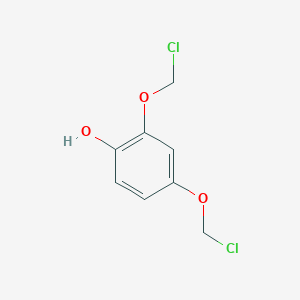
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
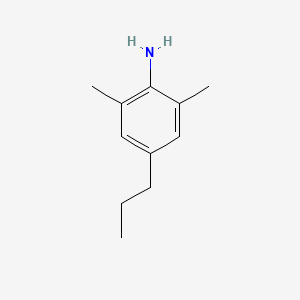
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
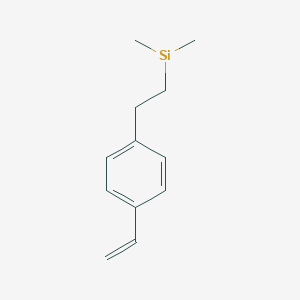
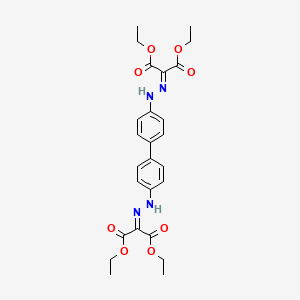
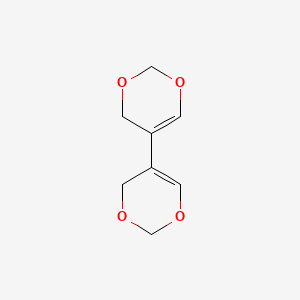
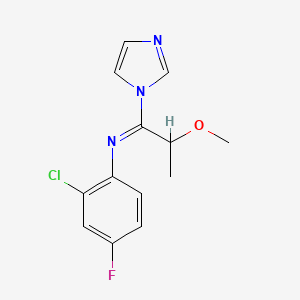

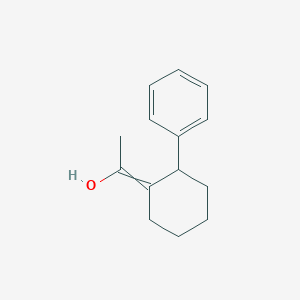
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
